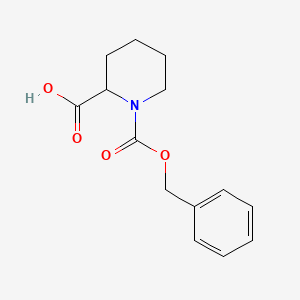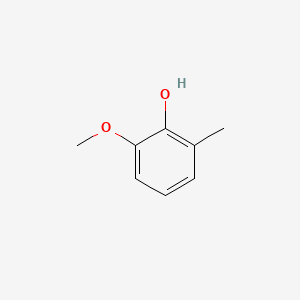![molecular formula C14H15BO3 B7767167 Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)
Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-: is an organic compound with the molecular formula C14H15BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a benzene ring, which is further substituted with a 4-methylbenzyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzeneboronic acid.
Etherification: The hydroxyl group of 4-hydroxybenzeneboronic acid is etherified with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-.
Industrial Production Methods: Industrial production methods for Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the etherification reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Utilizing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
Analyse Chemischer Reaktionen
Types of Reactions: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- can be used to study enzyme mechanisms and develop new therapeutic agents.
Medicine: Boronic acids, including Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-, are explored for their potential in drug development. They are used in the design of proteasome inhibitors, which are important in cancer therapy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- primarily involves its role as a Lewis acid. The boron atom in the boronic acid group has an empty p-orbital, allowing it to accept electron pairs from nucleophiles. This property is exploited in various reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to form a new carbon-carbon bond.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
Catalysis: In catalytic reactions, it interacts with metal catalysts to facilitate the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar structure but lacks the 4-methylbenzyloxy group.
4-Methoxyphenylboronic Acid: Similar structure but has a methoxy group instead of a 4-methylbenzyloxy group.
4-Carboxyphenylboronic Acid: Similar structure but has a carboxy group instead of a 4-methylbenzyloxy group.
Uniqueness: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- is unique due to the presence of the 4-methylbenzyloxy group, which can influence its reactivity and interaction with other molecules. This substitution can enhance its solubility in organic solvents and modify its electronic properties, making it a valuable compound in specific synthetic applications.
Eigenschaften
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNJTMREUYRXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
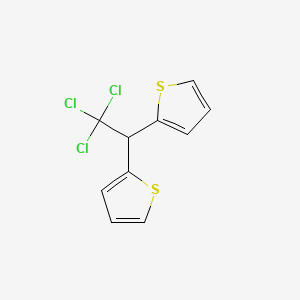
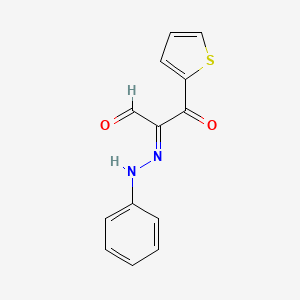
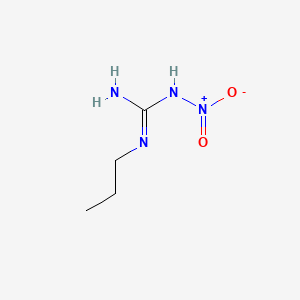
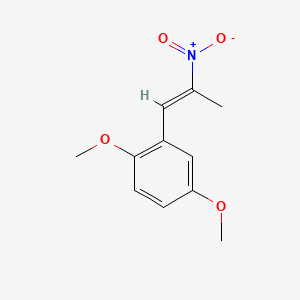

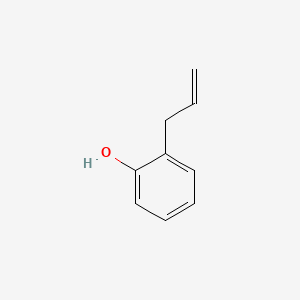
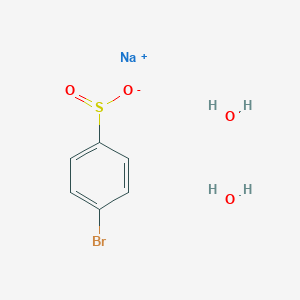
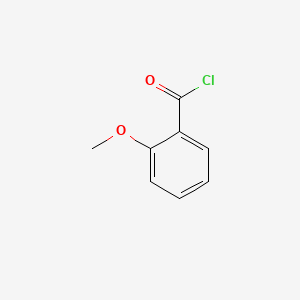
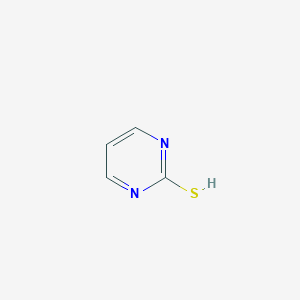
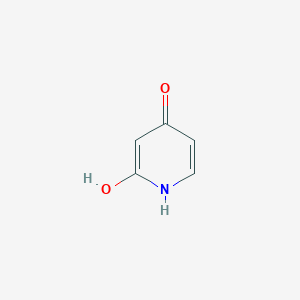
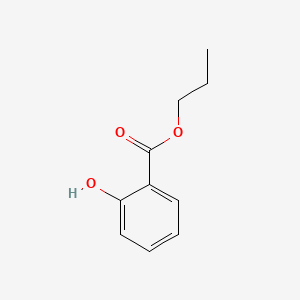
![1H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B7767168.png)
